3,6-diethyl 2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
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Description
3,6-diethyl 2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a useful research compound. Its molecular formula is C24H30N2O5S and its molecular weight is 458.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Diethyl 2-(4-(tert-butyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate serves as a valuable precursor in the synthesis of novel heterocyclic systems. For instance, it has been utilized to synthesize derivatives of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related fused 1,2,4-triazolo and 1,3,4-thiadiazolo-derivatives, highlighting its versatility in constructing complex heterocyclic architectures with potential pharmacological applications (E. Ahmed, 2002). Additionally, its derivatives have been synthesized for structural and spectral analyses, contributing to the understanding of their chemical and physical properties (N. Çolak et al., 2021).
Photophysical and Thermal Properties
The compound and its derivatives exhibit intriguing photophysical and thermal properties. For example, novel derivatives of regioisomerically pure 1,7-disubstituted perylene diimide dyes bearing phenoxy and pyrrolidinyl substituents have been synthesized, showing significant solubility and red-shifted absorption bands. These properties suggest potential applications in materials science and organic electronics (Mustafa E. Ozser et al., 2017).
Crystal Structure Analysis
The crystal and molecular structures of certain derivatives have been characterized, providing insights into their stability and interactions at the atomic level. For instance, the crystal structure of a derivative was characterized, revealing stabilization by intramolecular hydrogen bonds, which could influence the compound's reactivity and interaction with biological molecules (N. Çolak et al., 2021).
Catalytic Applications
Furthermore, derivatives of diethyl 2-(4-(tert-butyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate have been explored for their catalytic applications. For example, a palladium catalyst based on a related phosphine system has been developed, demonstrating high activity and efficiency in the alkoxycarbonylation of alkenes. This catalytic system has wide applicability, including the functionalization of bulk ethylene, indicating the potential of derivatives for industrial and synthetic applications (Kaiwu Dong et al., 2017).
Properties
IUPAC Name |
diethyl 2-[(4-tert-butylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5S/c1-6-30-22(28)19-17-12-13-26(23(29)31-7-2)14-18(17)32-21(19)25-20(27)15-8-10-16(11-9-15)24(3,4)5/h8-11H,6-7,12-14H2,1-5H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNDLQJLKAECCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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